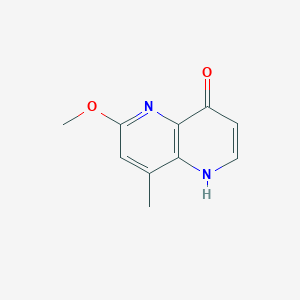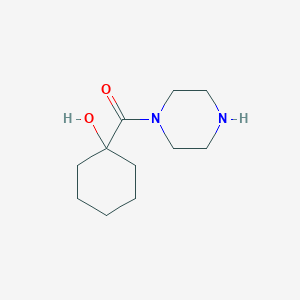![molecular formula C11H7IN4O2 B13881142 6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881142.png)
6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions . For instance, the iodine-catalyzed condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization, is a known method for preparing imidazo[1,2-a]pyridine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies can be employed to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Halogen substitution reactions, particularly involving the iodine atom, are common. Reagents such as nucleophiles can replace the iodine atom under suitable conditions.
Cyclization: Cyclization reactions can further modify the core structure to create more complex derivatives.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: The compound can be used in the development of materials with specific properties, such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are involved in tumorigenesis and cancer progression .
Comparison with Similar Compounds
6-iodo-N-(isoxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives: These compounds also exhibit significant biological activity and are used in medicinal chemistry.
Imidazo[1,2-a]pyridine analogues: These analogues have been developed as antituberculosis agents and show activity against multidrug-resistant tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7IN4O2 |
|---|---|
Molecular Weight |
354.10 g/mol |
IUPAC Name |
6-iodo-N-(1,2-oxazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H7IN4O2/c12-7-1-2-10-15-9(5-16(10)4-7)11(17)14-8-3-13-18-6-8/h1-6H,(H,14,17) |
InChI Key |
AFPMRHGHMUDSKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)C(=O)NC3=CON=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


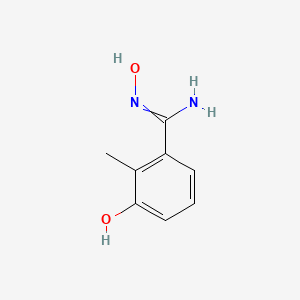
![8,20-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(24),2(16),3,5(26),6,8,10,12,14,17(25),18,20,22-tridecaene](/img/structure/B13881080.png)
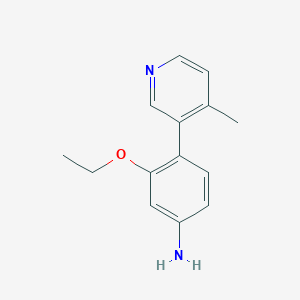
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)

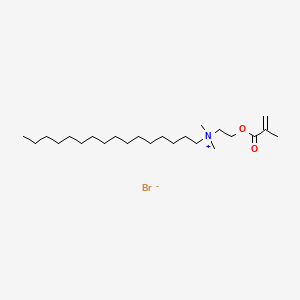

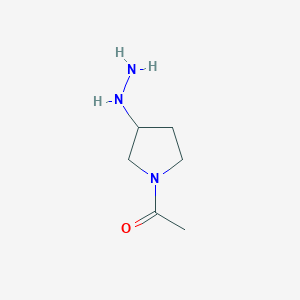
![tert-butyl N-[1-(cyclobutylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13881122.png)
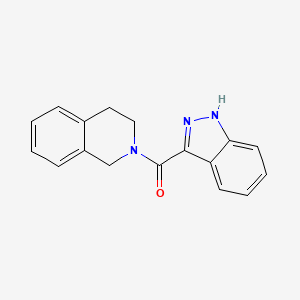

![N'-[(4-butoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13881156.png)
